2-Chloro-8-methoxy-4-methylquinoline
Overview
Description
2-Chloro-8-methoxy-4-methylquinoline is a chemical compound with the molecular formula C11H10ClNO. It has a molecular weight of 207.6612. The IUPAC name for this compound is 2-chloro-4-methyl-8-quinolinyl methyl ether1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-8-methoxy-4-methylquinoline. However, quinoline compounds are generally synthesized through various methods such as Skraup synthesis, Combes quinoline synthesis, and Friedländer synthesis.Molecular Structure Analysis
The InChI code for 2-Chloro-8-methoxy-4-methylquinoline is 1S/C11H10ClNO/c1-7-6-10 (12)13-11-8 (7)4-3-5-9 (11)14-2/h3-6H,1-2H31. The canonical SMILES string is CC1=CC (=NC2=C1C=CC=C2OC)Cl3.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Chloro-8-methoxy-4-methylquinoline are not available in the retrieved data. However, quinoline compounds are known to participate in various chemical reactions, including electrophilic substitution, nucleophilic substitution, and complexation reactions.Physical And Chemical Properties Analysis
2-Chloro-8-methoxy-4-methylquinoline is a solid at room temperature1. It has a molecular weight of 207.65 g/mol3. The compound has a topological polar surface area of 22.1 Ų and a complexity of 2003. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 23.Scientific Research Applications
Synthesis and Characterization
- A study focused on synthesizing and characterizing biologically important hydroxyhaloquinolines, including derivatives of 2-methylquinolin-8-ol and 8-methoxy-2-methylquinoline, was conducted. The geometries of these compounds were optimized using density functional theory (DFT) and validated with X-ray crystal structure data (Małecki et al., 2010).
Chemosensor Development
- Research on 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrated its selectivity in responding to Cd 2+ ions over other tested metal ions. This compound has potential applications in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antimicrobial Applications
- Antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues were investigated, showing potential for the development of eco-friendly food supplemental agents and pharmaceuticals (Kim et al., 2014).
Spectroscopy and Computational Studies
- A study elaborated on the synthetic, spectroscopic, and mechanistic aspects of hydroxyquinolines and their analogues, including methoxy, fluoro, chloro, and other groups. Molecular orbitals were calculated by density functional theory, with X-ray and NMR studies supporting the findings (Nycz et al., 2014).
Antimicrobial and Radical-Scavenging Activities
- Synthesis of novel 2-chloroquinolin-3-yl ester derivatives demonstrated antimicrobial activities and radical-scavenging potential. Structure-antimicrobial activity relationships of these derivatives were explored, showing promise in medical applications (Tabassum et al., 2014).
Apoptosis Induction in Cancer Treatment
- The development of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer with significant blood-brain barrier penetration, was identified as an effective anticancer agent (Sirisoma et al., 2009).
Spectroscopic Study of Fluorophores
- A preparative and spectroscopic study of analogues of Zinquin-related fluorophores, including 4- and 5-methoxy isomers, was conducted. These compounds formed fluorescent complexes with Zn(II), relevant in biological and chemical sensing applications (Kimber et al., 2003).
Synthesis of Quinoline Derivatives
- The synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a representative of quinoline proton sponges, was achieved, demonstrating the versatility of quinoline derivatives in synthetic chemistry (Dyablo et al., 2015).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed2. It is recommended to handle the compound with appropriate protective equipment and to avoid contact with skin and eyes2.
Future Directions
The future directions for the study and application of 2-Chloro-8-methoxy-4-methylquinoline are not specified in the retrieved data. However, quinoline compounds are of interest in various fields, including medicinal chemistry, due to their wide range of biological activities. Further research could explore the potential applications of this compound in these areas.
Please note that this information is based on the available data and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
2-chloro-8-methoxy-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-10(12)13-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPCWPGFFYFJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428665 | |
Record name | 2-chloro-8-methoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-methoxy-4-methylquinoline | |
CAS RN |
89445-80-7 | |
Record name | 2-chloro-8-methoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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